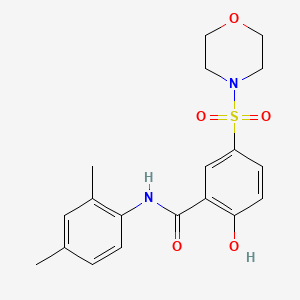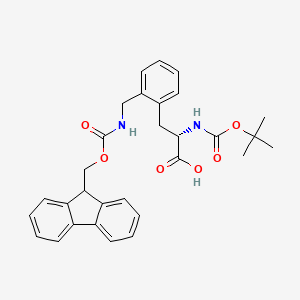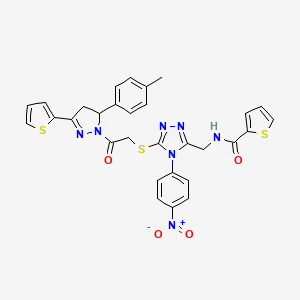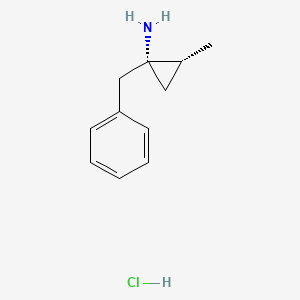
l-Alanyl-l-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-glutamine: is a dipeptide composed of the amino acids alanine and glutamine. It is widely used in dietary supplementation, parenteral nutrition, and cell culture due to its high solubility, stability, and bioavailability . This compound is particularly valuable because it provides a stable source of glutamine, which is essential for various physiological functions but is unstable in its free form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Alanyl-L-glutamine can be synthesized through chemical and biotechnological methods. One common chemical synthesis method involves the use of L-alanine methyl ester hydrochloride and L-glutamine as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .
Industrial Production Methods: Industrial production often employs metabolically engineered strains of Escherichia coli or Pichia pastoris. These strains are modified to overexpress specific enzymes like L-amino acid α-ligase and glutamine synthetase, which facilitate the efficient production of this compound from readily available substrates like glutamic acid and alanine .
Analyse Chemischer Reaktionen
Types of Reactions: L-Alanyl-L-glutamine primarily undergoes hydrolysis to release its constituent amino acids, alanine and glutamine . This hydrolysis can occur under physiological conditions, making the compound an effective source of glutamine in biological systems .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by various enzymes, including peptidases and proteases, under mild aqueous conditions .
Major Products: The primary products of hydrolysis are L-alanine and L-glutamine, both of which are essential amino acids involved in numerous metabolic processes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, L-Alanyl-L-glutamine is used as a stable source of glutamine in various biochemical assays and experiments .
Biology: In cell culture, this compound is preferred over free glutamine due to its stability in aqueous solutions. It provides a consistent supply of glutamine, which is crucial for cell growth and proliferation .
Medicine: this compound is used in parenteral nutrition to support patients who cannot obtain sufficient nutrients through oral intake. It helps maintain intestinal function, promote immune function, and improve recovery from illness or surgery .
Industry: In the sports and health industry, this compound is used in dietary supplements to enhance muscle recovery and reduce inflammation .
Wirkmechanismus
L-Alanyl-L-glutamine exerts its effects primarily through the release of its constituent amino acids upon hydrolysis. Glutamine, in particular, plays a crucial role in cellular metabolism, protein synthesis, and immune function . It serves as a metabolic fuel for tissues such as the kidney, liver, intestine, heart, and immune cells . The dipeptide form ensures a stable and continuous supply of glutamine, preventing the rapid degradation that occurs with free glutamine .
Vergleich Mit ähnlichen Verbindungen
Glycyl-L-glutamine: Another dipeptide of glutamine, used similarly in clinical and nutritional applications.
L-Glutamine: The free form of glutamine, which is less stable and more prone to degradation.
Uniqueness: L-Alanyl-L-glutamine is unique due to its high solubility, stability, and bioavailability compared to free L-glutamine. It provides a more reliable source of glutamine in various applications, making it particularly valuable in clinical and research settings .
Eigenschaften
IUPAC Name |
5-amino-2-(2-aminopropanoylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865953 |
Source


|
| Record name | CERAPP_40037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B2703963.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2703964.png)
![N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703965.png)

![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2703969.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2703970.png)
![N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2703971.png)
![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)

![ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2703978.png)



![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
